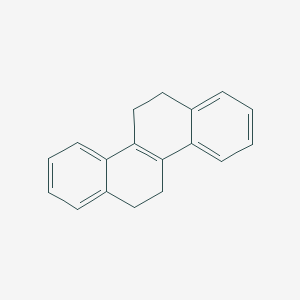

5,6,11,12-四氢基蒽

描述

5,6,11,12-Tetrahydrochrysene is a compound that has been synthesized and studied for its potential applications in various fields, including organic electronics and laser technology. The synthesis of tetrahydrochrysenes, including 5,6,11,12-tetrahydrochrysene, has been described, with a focus on developing efficient synthetic pathways for starting materials and investigating their preliminary laser performance data . Additionally, the synthesis of hexahydrochrysene derivatives has been reported, which may share some synthetic similarities with tetrahydrochrysene compounds .

Synthesis Analysis

The synthesis of tetrahydrochrysenes involves general synthetic pathways that have been optimized for the production of 5,6,11,12-tetrahydrochrysene and its derivatives. The development of efficient syntheses for the required starting materials, such as 2-(3-biphenylyl)ethyl bromide and 6-phenyl-3,4-dihydro-1(2H)-naphthalenone, is crucial for the preparation of these compounds . The synthesis of hexahydrochrysene derivatives, which may be related to tetrahydrochrysenes, includes steps such as microwave-assisted O-alkylation and cyclization reactions to form the polycyclic ring system .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of 5,6,11,12-tetrahydrochrysene, it is reasonable to infer that the compound would exhibit structural features typical of tetrahydrochrysenes, such as a polycyclic aromatic framework with saturated carbon atoms at specific positions. The molecular structure of related compounds, such as hexahydrochrysene derivatives, has been confirmed by X-ray crystallography, which suggests that similar analytical techniques could be used to elucidate the structure of 5,6,11,12-tetrahydrochrysene .

Chemical Reactions Analysis

The chemical reactivity of tetrahydrochrysenes has been explored in the context of their potential use as ultraviolet laser dyes. Preliminary data on the laser performance of these compounds have been included in the studies, indicating that their chemical properties may be tuned for specific optoelectronic applications . The synthesis of related compounds, such as dicyanotetracenes, involves complex cascade reactions and decyanation/aromatization reactions catalyzed by copper complexes, which could provide insights into the types of chemical reactions that tetrahydrochrysenes might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,11,12-tetrahydrochrysene have not been explicitly detailed in the provided data. However, the synthesis and study of related compounds, such as tetra-substituted chrysenes, have revealed that these compounds can exhibit blue fluorescent emission with high quantum yields, which suggests that 5,6,11,12-tetrahydrochrysene may also possess interesting photophysical properties . The optoelectronic properties of dicyanotetracenes, which show enhanced stability and high fluorescence emission, could be indicative of the properties of tetrahydrochrysenes .

科学研究应用

紫外激光染料

5,6,11,12-四氢基蒽及其衍生物已被探索作为紫外激光染料的潜力。Lyle和Daub(1979)的研究详细介绍了合成这些化合物的途径,并包括初步的激光性能数据,表明它们在激光技术中的潜在应用(Lyle & Daub, 1979)。

有机薄膜晶体管(OTFTs)

He等人(2015)的研究展示了5,6,11,12-四氯四环十二烯等相关化合物在有机薄膜晶体管(OTFTs)的发展中的应用。该研究突出了由于高空穴迁移率和改善的电子耦合而展示了这类化合物在半导体技术中的相关性(He, López, Chi, & Li, 2015)。

雌激素受体的荧光配体

Bowen和Katzenellenbogen(1997)合成了作为雌激素受体潜在荧光配体的氮杂四氢基蒽烯。这项研究强调了四氢基蒽烯衍生物在受体研究和药物开发中的生物医学应用(Bowen & Katzenellenbogen, 1997)。

化学中的模块化合成

Dickinson等人(2022)的研究描述了涉及5,6,11,12-四溴半球烯的模块化合成方法。这项研究为合成化学领域做出了贡献,提供了制备复杂有机化合物的新方法(Dickinson, Yang, Yap, & Tius, 2022)。

光物理性质和OLED应用

吴等人(2014)等研究探索了四取代基蒽烯的光物理性质及其在有机发光二极管(OLEDs)中的潜在应用。这表明了四氢基蒽烯衍生物在先进电子和光子器件开发中的重要作用(Wu, Chou, Huang, Cheng, & Liu, 2014)。

属性

IUPAC Name |

5,6,11,12-tetrahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

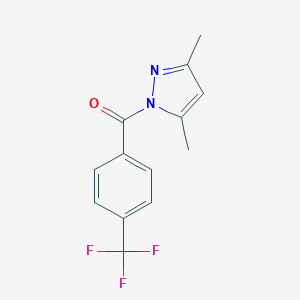

Canonical SMILES |

C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172333 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,11,12-Tetrahydrochrysene | |

CAS RN |

18930-97-7 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)